4-[3-(2-furyl)-2-propen-1-yl]morpholine

Lipophilicity Drug-likeness LogP

Obtain this morpholine-furan hybrid to expand your screening deck with a defined property niche. Its three H-bond acceptors and conjugated trans-alkenyl linker provide synthetic handles unavailable in 4-allylmorpholine or 4-cinnamylmorpholine. Ideal for structure-based campaigns targeting peripheral receptors where CNS penetration must be minimized (XLogP3 1.1 vs. 1.97 for cinnamyl analog). Ensure batch-to-batch reproducibility for cholinesterase inhibitor programs.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B5348220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(2-furyl)-2-propen-1-yl]morpholine
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1COCCN1CC=CC2=CC=CO2
InChIInChI=1S/C11H15NO2/c1(3-11-4-2-8-14-11)5-12-6-9-13-10-7-12/h1-4,8H,5-7,9-10H2/b3-1+
InChIKeyQCVZBQYHXWRXGO-HNQUOIGGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(2-Furyl)-2-propen-1-yl]morpholine: Structural Identity and Compound Class for Research Procurement


4-[3-(2-Furyl)-2-propen-1-yl]morpholine (PubChem CID 5721726; ChEMBL ID CHEMBL4560629) is a synthetic tertiary allylamine characterized by a morpholine heterocycle N-substituted with a (2E)-3-(furan-2-yl)prop-2-en-1-yl group [1]. With a molecular formula of C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol, this compound contains two privileged heterocyclic scaffolds—morpholine and furan—connected through a conjugated trans-alkenyl linker. Its structure is distinct from simple N-alkylmorpholines (e.g., 4-allylmorpholine) and from morpholine amides (e.g., 4-(2-furoyl)morpholine), positioning it at the intersection of unsaturated allylamine and heteroaryl-substituted morpholine chemical space [2].

Why Close Analogs of 4-[3-(2-Furyl)-2-propen-1-yl]morpholine Cannot Be Assumed Interchangeable: A Procurement Risk Alert


Superficial structural similarity among N-allyl-morpholine derivatives masks critical differences in physicochemical determinants of molecular behavior. The furan ring in the target compound imparts a distinct hydrogen bond acceptor topography and electronic profile compared to the phenyl ring of 4-cinnamylmorpholine or the unsubstituted allyl group of 4-allylmorpholine [1]. The conjugated trans-alkenyl linker further differentiates it from the saturated propyl analog and the polarized carbonyl-linked furoyl derivative. These structural variations translate into quantifiable differences in lipophilicity, polar surface area, and hydrogen bonding capacity that directly affect solubility, permeability, and molecular recognition [2]. Substituting one analog for another without verifying these parameters risks invalidating structure-activity relationships, altering assay outcomes, and compromising the reproducibility of synthetic methodologies. The quantitative evidence below establishes that 4-[3-(2-furyl)-2-propen-1-yl]morpholine occupies a distinct position in property space relative to its closest comparators.

Quantitative Differentiation Evidence for 4-[3-(2-Furyl)-2-propen-1-yl]morpholine Versus Closest Analogs: A Procurement Decision Matrix


Predicted Lipophilicity (XLogP3) Comparison: 4-[3-(2-Furyl)-2-propen-1-yl]morpholine vs. 4-Cinnamylmorpholine vs. 4-Allylmorpholine

The target compound exhibits a predicted XLogP3 of 1.1, positioning it as moderately lipophilic [1]. In contrast, the phenyl-substituted analog 4-cinnamylmorpholine has a reported LogP of approximately 1.97, reflecting the greater hydrophobicity of the phenyl ring relative to the furyl moiety [2]. Conversely, the unsubstituted allyl derivative 4-allylmorpholine has a significantly lower XLogP3 of 0.5 [3]. The approximately 0.9 log unit difference from the cinnamyl analog and 0.6 log unit difference from 4-allylmorpholine translate into measurable differences in aqueous solubility, membrane permeability, and non-specific protein binding potential.

Lipophilicity Drug-likeness LogP

Topological Polar Surface Area (TPSA) Differentiation: 4-[3-(2-Furyl)-2-propen-1-yl]morpholine vs. 4-Cinnamylmorpholine

The target compound possesses a computed topological polar surface area (TPSA) of 25.6 Ų [1]. Its closest structural comparator, 4-cinnamylmorpholine, has a substantially lower TPSA of approximately 12.5 Ų [2]. This two-fold difference arises from the replacement of the phenyl ring with a furan heterocycle, which introduces an additional oxygen atom contributing to the polar surface. The higher TPSA value of the target compound predicts reduced passive blood-brain barrier penetration and altered oral bioavailability profiles compared to the cinnamyl analog.

Polar surface area Bioavailability Brain penetration

Hydrogen Bond Acceptor Count: A Key Solubility and Target Engagement Parameter for 4-[3-(2-Furyl)-2-propen-1-yl]morpholine vs. 4-Allylmorpholine

The target compound contains three hydrogen bond acceptor (HBA) atoms: the morpholine oxygen, the morpholine nitrogen, and the furan ring oxygen [1]. By comparison, 4-allylmorpholine contains only two HBA atoms (morpholine oxygen and nitrogen), while 4-cinnamylmorpholine also has only two HBA atoms [2]. The additional HBA capacity of the target compound, contributed specifically by the furan oxygen, enhances its potential for specific intermolecular interactions with biological targets, improves aqueous solubility, and alters chromatographic retention behavior.

Hydrogen bonding Solubility Molecular recognition

Synthetic Utility as a Heteroaryl-Allylmorpholine Intermediate: Documented Use in Heterocyclic Compound Libraries

4-[3-(2-Furyl)-2-propen-1-yl]morpholine has been specifically employed as a key intermediate in the synthesis of 1-[3-(hetaryl)allyl]morpholine derivatives with potential anticholinesterase activity [1]. In this published synthetic methodology, the furyl-allylmorpholine scaffold serves as a precursor for further functionalization via reactions with 1,2- and 1,3-binucleophiles to generate pyrazole- and pyrimidine-containing products. In contrast, 4-allylmorpholine lacks the heteroaryl substituent required for these downstream transformations, and 4-(2-furoyl)morpholine contains a carbonyl linker that fundamentally alters the reactivity profile. The conjugated alkene of the target compound provides a distinct electrophilic handle relative to saturated N-alkylmorpholines.

Synthetic building block Cholinesterase inhibitors Heterocyclic synthesis

Recommended Application Scenarios for 4-[3-(2-Furyl)-2-propen-1-yl]morpholine Based on Quantitative Differentiation Evidence


Peripherally Targeted Drug Discovery Programs Requiring Balanced Lipophilicity

For research programs targeting peripheral receptors or enzymes where CNS penetration is undesirable, 4-[3-(2-furyl)-2-propen-1-yl]morpholine offers an advantage over the more lipophilic 4-cinnamylmorpholine (LogP 1.97). Its lower lipophilicity (XLogP3 1.1) combined with a TPSA of 25.6 Ų predicts reduced passive blood-brain barrier permeability, aligning with peripheral selectivity goals [1]. This property profile is supported by the computed XLogP3 and TPSA values established in Section 3.

Fragment-Based and Structure-Guided Drug Design Requiring Specific Hydrogen Bond Acceptor Geometry

The furan oxygen of the target compound provides a third hydrogen bond acceptor atom, absent in both 4-cinnamylmorpholine and 4-allylmorpholine (each with only 2 HBA) [1]. This additional HBA capacity, positioned on the heteroaryl ring distal to the morpholine core, enables specific polar interactions with protein targets that are geometrically inaccessible to phenyl or unsubstituted allyl analogs. The differential HBA count of 3 versus 2 is directly quantifiable and supports targeted selection for structure-based design campaigns.

Synthesis of Heterocyclic Compound Libraries via Allylmorpholine Functionalization

As demonstrated by Chernov et al. (2020), 4-[3-(2-furyl)-2-propen-1-yl]morpholine serves as a productive intermediate for generating pyrazole- and pyrimidine-containing derivatives with potential cholinesterase inhibitory activity [1]. The conjugated alkene and furan heterocycle together provide distinct synthetic handles for diversification that are not available in simple 4-allylmorpholine or carbonyl-linked 4-(2-furoyl)morpholine. Procurement of this specific building block is justified for library synthesis programs aiming to access this particular heterocyclic chemical space.

Physicochemical Property Space Expansion in Compound Collection Curation

For organizations curating screening collections with defined property space coverage, 4-[3-(2-furyl)-2-propen-1-yl]morpholine fills a distinct niche: it combines the hydrogen bonding capacity of a furan heterocycle with the conformational flexibility of an allyl linker, achieving a moderate lipophilicity (XLogP3 1.1) that is intermediate between the relatively polar 4-allylmorpholine (XLogP3 0.5) and the more lipophilic 4-cinnamylmorpholine (LogP ≈ 1.97) [1]. This intermediate property profile, combined with a TPSA of 25.6 Ų that distinguishes it from both comparators (each at 12.5 Ų), expands the accessible chemical space for screening purposes.

Quote Request

Request a Quote for 4-[3-(2-furyl)-2-propen-1-yl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.